5-(Thiophen-3-YL)-2,3-dihydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Thiophen-3-YL)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features a thiophene ring fused to an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-3-YL)-2,3-dihydro-1H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction between a thiophene derivative and an isoindole precursor. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve scalable versions of the laboratory synthesis routes. These methods often require optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reactions are chosen to facilitate the process and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-3-YL)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the isoindole structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
5-(Thiophen-3-YL)-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-(Thiophen-3-YL)-2,3-dihydro-1H-isoindole involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context and the derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler structure with a five-membered ring containing sulfur.
Isoindole: The core structure without the thiophene ring.
Thienothiophene: An annulated ring of two thiophene rings with similar applications in materials science and medicinal chemistry.
Uniqueness
5-(Thiophen-3-YL)-2,3-dihydro-1H-isoindole is unique due to the combination of the thiophene and isoindole structures, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H11NS |
---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
5-thiophen-3-yl-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C12H11NS/c1-2-10-6-13-7-12(10)5-9(1)11-3-4-14-8-11/h1-5,8,13H,6-7H2 |
InChI Key |
OFCHTGBNDNLMEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.